molecular formula C15H9Cl3N2S2 B2869437 4-Chlorobenzyl 4-(2,5-dichloro-3-thienyl)-2-pyrimidinyl sulfide CAS No. 338750-32-6

4-Chlorobenzyl 4-(2,5-dichloro-3-thienyl)-2-pyrimidinyl sulfide

Cat. No.: B2869437
CAS No.: 338750-32-6
M. Wt: 387.72
InChI Key: GPMFYADTXUOKHB-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 4-(2,5-dichloro-3-thienyl)-2-pyrimidinyl sulfide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzyl 4-(2,5-dichloro-3-thienyl)-2-pyrimidinyl sulfide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with 2,5-dichloro-3-thiophenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-pyrimidinyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzyl 4-(2,5-dichloro-3-thienyl)-2-pyrimidinyl sulfide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons.

Scientific Research Applications

4-Chlorobenzyl 4-(2,5-dichloro-3-thienyl)-2-pyrimidinyl sulfide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl 4-(2,5-dichloro-3-thienyl)-2-pyrimidinyl sulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorobenzyl 4-(2,5-dichloro-3-thienyl)-2-pyrimidinyl sulfide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-(2,5-dichlorothiophen-3-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2S2/c16-10-3-1-9(2-4-10)8-21-15-19-6-5-12(20-15)11-7-13(17)22-14(11)18/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMFYADTXUOKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=CC(=N2)C3=C(SC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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